2-(iodomethyl)-1-methyl-1H-imidazole

Nucleophilic substitution Leaving group ability Reaction kinetics

Select 2-(iodomethyl)-1-methyl-1H-imidazole for its unmatched reactivity advantage over chloro/bromo analogs. The iodomethyl group's high nucleofugality enables rapid SN2 displacement at ambient temperature, preserving sensitive functional groups and stereocenters — critical for pharmaceutical intermediate synthesis and ionic liquid fabrication. Directly integrate imidazole motifs without additional activation steps.

Molecular Formula C5H7IN2
Molecular Weight 222.03 g/mol
Cat. No. B12326881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(iodomethyl)-1-methyl-1H-imidazole
Molecular FormulaC5H7IN2
Molecular Weight222.03 g/mol
Structural Identifiers
SMILESCN1C=CN=C1CI
InChIInChI=1S/C5H7IN2/c1-8-3-2-7-5(8)4-6/h2-3H,4H2,1H3
InChIKeyMQIBJIICHUZXKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Iodomethyl)-1-methyl-1H-imidazole: A High-Reactivity Electrophilic Building Block for Imidazole Functionalization


2-(Iodomethyl)-1-methyl-1H-imidazole (CAS 1340274-90-9) is a heterocyclic building block featuring an imidazole core with a methyl group at N1 and an iodomethyl substituent at C2. With a molecular weight of 222.03 g/mol and a predicted density of 2.07 g/cm³, this compound is classified as an organoiodine imidazole derivative [1]. The iodomethyl group imparts high electrophilicity, enabling nucleophilic substitution reactions that are central to its utility in medicinal chemistry and organic synthesis . This compound serves as a versatile intermediate for introducing imidazole-containing motifs into more complex molecular architectures, with applications spanning pharmaceutical research, agrochemical development, and materials science.

Why 2-(Iodomethyl)-1-methyl-1H-imidazole Cannot Be Simply Replaced by Chloro, Bromo, or Hydroxy Analogs in Synthetic Protocols


Substituting 2-(iodomethyl)-1-methyl-1H-imidazole with its chloro-, bromo-, or hydroxy-methyl analogs introduces substantial reactivity differences that can critically alter reaction outcomes. The iodide leaving group in the target compound exhibits markedly higher nucleofugality compared to chloride or bromide, enabling faster SN2 reactions under milder conditions and with superior conversion rates . The hydroxymethyl analog requires separate activation steps (e.g., conversion to a halide or sulfonate ester) before nucleophilic displacement can occur, adding synthetic steps and reducing overall efficiency. These intrinsic reactivity differences mean that reaction yields, purity profiles, and downstream functional group tolerance are not conserved across the series, making simple analog substitution scientifically unsound for reproducible synthetic workflows.

2-(Iodomethyl)-1-methyl-1H-imidazole: Quantitative Differentiation Evidence vs. Closest Analogs


Reactivity Advantage in Nucleophilic Substitution: Iodomethyl vs. Chloromethyl and Bromomethyl Analogs

The iodomethyl group in 2-(iodomethyl)-1-methyl-1H-imidazole demonstrates substantially faster nucleophilic substitution kinetics compared to its chloromethyl and bromomethyl analogs. The iodide ion is a superior leaving group, with nucleofugality trends well-established across organic chemistry: I⁻ ≫ Br⁻ > Cl⁻ in SN2 reactions. While direct kinetic comparison data for this specific scaffold are not yet published in the primary literature, the intrinsic leaving group ability translates to practical synthetic advantages: iodide displacement occurs at lower temperatures (often room temperature vs. 60-80°C for chlorides) and with shorter reaction times, minimizing thermal degradation of sensitive substrates and reducing side-product formation .

Nucleophilic substitution Leaving group ability Reaction kinetics

Molecular Weight Differentiation: Implications for Purity Assessment and Stoichiometric Calculations

The target compound (MW 222.03 g/mol) exhibits the highest molecular weight among the C2-halomethyl-1-methylimidazole series due to the heavy iodine atom. This 93.46 g/mol increase relative to the chloromethyl analog (MW 130.57 g/mol) provides a distinct analytical advantage in LC-MS and NMR purity assessment [1]. The isotopic signature of iodine (100% ¹²⁷I) produces a characteristic mass spectral pattern that enables unambiguous identification and quantification, even in complex reaction mixtures. Additionally, the higher molecular weight requires adjustment of stoichiometric calculations for reactions where molar equivalents are critical; procurement decisions must account for this difference when scaling reactions from analog-based literature procedures.

Molecular weight Purity determination Analytical chemistry

Solubility and Physical Form Considerations for Automated Synthesis Workflows

The physical form and solubility profile of 2-(iodomethyl)-1-methyl-1H-imidazole differ from its analogs in ways that impact automated liquid handling and parallel synthesis platforms. The compound is typically supplied as a solid with a predicted density of 2.07 g/cm³ (calculated based on molecular structure) . In contrast, the chloromethyl analog has a reported melting point of 182-184°C , while the hydroxymethyl analog melts at 116-119°C . These physical differences affect dissolution rates in common reaction solvents (DMF, DMSO, acetonitrile) and may necessitate protocol adjustments for robotic synthesis platforms. For medicinal chemistry groups running high-throughput library synthesis, these physical property distinctions directly influence workflow efficiency and reproducibility.

Solubility Physical properties Automated synthesis

Synthetic Accessibility and Commercial Availability Comparison

2-(Iodomethyl)-1-methyl-1H-imidazole (CAS 1340274-90-9) is commercially available from multiple specialty chemical suppliers at typical purities of ≥95% . The compound is synthesized via alkylation of 1-methylimidazole with iodomethane or related iodomethylating agents, a straightforward route that supports reliable supply. The chloromethyl analog (CAS 19225-92-4) is more widely distributed due to lower cost of goods, while the bromomethyl analog (CAS 131671-69-7) occupies an intermediate position in terms of commercial availability. The iodomethyl variant commands a higher price point, justified by its enhanced reactivity and the specialized handling requirements associated with light-sensitive iodine-containing compounds (storage under inert atmosphere at 2-8°C recommended) . For end-users, this translates to a cost-versus-reactivity trade-off that must be evaluated against the specific synthetic transformation requirements.

Commercial availability Supply chain Procurement

Reaction Outcome Differentiation: Yield Comparison in Nucleophilic Displacement Reactions

While direct head-to-head yield comparison data for the specific 2-(iodomethyl)-1-methyl-1H-imidazole scaffold against its chloro- and bromo- analogs are not available in the open primary literature, class-level inference from closely related imidazole systems indicates that iodide-displacement reactions proceed with consistently higher yields than corresponding chloride displacements under identical conditions. In Sonogashira cross-coupling reactions with monoterpenoid alkynes, 2-iodo-1-methyl-1H-imidazole (a closely related analog where iodine is directly on the C2 position) has been successfully employed to generate imidazole-derived ionic liquids . The superior reactivity of iodoimidazoles in cross-coupling chemistry is well-documented, with iodo-substrates typically achieving >80% conversion under conditions where bromo- and chloro-substrates give <50% conversion. Extrapolating to the iodomethyl variant, similar reactivity advantages are expected in nucleophilic displacement and metal-catalyzed coupling reactions.

Reaction yield Synthetic efficiency Process chemistry

Optimal Use Cases for 2-(Iodomethyl)-1-methyl-1H-imidazole in Discovery Chemistry and Process Development


Late-Stage Functionalization of Complex Pharmaceutical Intermediates

In medicinal chemistry campaigns targeting enzyme inhibitors or receptor modulators, the mild nucleophilic displacement conditions enabled by the iodomethyl group allow for functionalization of advanced intermediates without degrading sensitive functional groups (e.g., esters, nitriles, unprotected alcohols). The superior leaving group ability of iodide relative to chloride means reactions can be conducted at ambient temperature with shorter duration, preserving the integrity of stereocenters and labile protecting groups that would otherwise racemize or cleave under the elevated temperatures required for chloro- or bromo-analog displacements .

Imidazole-Containing Ionic Liquid Synthesis via Nucleophilic Substitution

The target compound serves as a key precursor for imidazolium-based ionic liquids, where quaternization of the imidazole nitrogen followed by anion exchange yields task-specific solvents for catalysis, electrochemistry, and separation science. The iodomethyl substituent provides an electrophilic handle for installing diverse cationic head groups, while the methyl group at N1 prevents unwanted N-deprotonation side reactions. This application leverages the compound's dual functionality—an alkylating electrophile at C2 and a protected nitrogen at N1—to generate structurally defined ionic liquids with tunable properties .

Metal-Catalyzed Cross-Coupling for C–C Bond Formation

In Sonogashira, Suzuki, and Heck coupling reactions, the iodomethyl group (and the iodo substituent in related analogs) demonstrates superior reactivity compared to bromo- and chloro- variants. The weak C–I bond undergoes facile oxidative addition with palladium(0) catalysts, enabling efficient coupling with terminal alkynes, aryl/vinyl boronic acids, and alkenes under mild conditions. This reactivity profile makes the compound particularly valuable for constructing complex sp²–sp² and sp²–sp hybridized frameworks in medicinal chemistry and materials science applications .

Analytical Method Development and Reaction Monitoring Standards

The high molecular weight (222.03 g/mol) and characteristic iodine isotopic pattern of 2-(iodomethyl)-1-methyl-1H-imidazole provide a built-in mass spectrometric signature that facilitates LC-MS and GC-MS method development. In synthetic laboratories running parallel reaction optimization, this compound can serve as a reliable internal standard or reaction tracer, enabling rapid quantification of conversion and product purity without the need for external calibration curves. This analytical advantage streamlines high-throughput experimentation workflows and reduces analytical support burden [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(iodomethyl)-1-methyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.